2-(Bromomethyl)-1,3,4-thiadiazole

Overview

Description

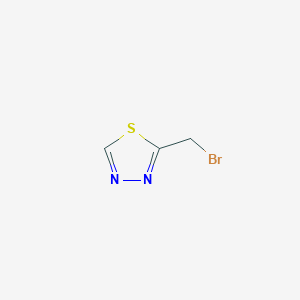

2-(Bromomethyl)-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3,4-thiadiazole typically involves the bromination of 1,3,4-thiadiazole derivatives. One common method is the reaction of 1,3,4-thiadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in an organic solvent like dichloromethane or acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiadiazoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiadiazoline derivatives.

Scientific Research Applications

2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring with bromomethyl and cyclopropyl group substitutions. Thiadiazoles are used in medicinal chemistry and materials science because of their various biological activities.

Scientific Research Applications

2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole is applicable in chemistry, medicine, and industry. It serves as a building block for synthesizing complex heterocyclic compounds and as a reagent in organic synthesis. The compound is also investigated for potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Moreover, it is used to develop new materials with specific properties like conductivity or fluorescence.

Biological Activities

2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole exhibits diverse biological activities.

Antimicrobial Activity: Thiadiazole derivatives possess antimicrobial properties, inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. They are also effective against fungal pathogens.

Anticancer Activity: The compound has anticancer properties against human cancer cell lines, exhibiting cytotoxic effects and inhibiting cell proliferation in cancerous cells. It interacts with cellular targets that regulate apoptosis and cell cycle progression.

Other Therapeutic Activities: Thiadiazoles have anti-inflammatory effects by modulating inflammatory pathways, as well as anticonvulsant activity, showing promise in reducing seizure activity in animal models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Electron-withdrawing groups generally enhance antimicrobial and anticancer activities.

Case Studies

Studies have evaluated the compound against cancer cell lines, such as A549 for lung cancer, showing significant growth inhibition. In vitro tests against E. coli have demonstrated a minimum inhibitory concentration (MIC), supporting its potential as an antibacterial agent. The compound exerts its biological effects through electrophilic attack, where the bromomethyl group reacts with nucleophilic sites on proteins or nucleic acids, and through enzyme inhibition, where the thiadiazole ring interacts with enzymes involved in critical metabolic pathways, potentially leading to inhibited cell growth or death.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl-substituted heterocycle with applications in organic synthesis.

Ethyl 2-(bromomethyl)acrylate: A bromomethyl-substituted ester used in polymer chemistry and materials science.

Uniqueness

2-(Bromomethyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of novel compounds with specific biological or material properties .

Biological Activity

2-(Bromomethyl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The 1,3,4-thiadiazole scaffold is recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. Compounds containing this scaffold have been extensively studied for their potential therapeutic applications in various fields of medicine . The incorporation of a bromomethyl group enhances the electrophilic nature of the thiadiazole ring, allowing it to interact with nucleophilic sites on biomolecules, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The bromomethyl group acts as an electrophile that can react with nucleophiles in proteins and enzymes. This interaction can lead to modulation of enzyme activity and signal transduction pathways.

- Enzyme Inhibition : Research indicates that thiadiazole derivatives can inhibit key enzymes involved in disease processes. For instance, compounds derived from the thiadiazole scaffold have shown inhibitory effects on pteridine reductase-1 (PTR1), a target for treating trypanosomiasis .

- Cellular Effects : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by affecting cell cycle progression and viability through specific molecular interactions .

Antimicrobial Activity

Thiadiazole derivatives exhibit notable antimicrobial properties against various pathogens. The presence of the bromomethyl group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. For example, studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has been investigated for its anticancer potential. The compound has shown cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast) | 23.29 | Moderate cytotoxicity |

| LoVo (colon) | 2.44 | High antiproliferative activity |

| A549 (lung) | 10.28 | Significant antiproliferative effect |

Research indicates that these compounds can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Notably, the compound demonstrated synergistic effects when combined with other chemotherapeutic agents like methotrexate, enhancing its efficacy against resistant cancer types .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiadiazole derivatives. Compounds have been tested in various seizure models and showed protective effects against induced seizures. For example, certain derivatives displayed significant activity in maximal electroshock-induced seizure models .

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives of this compound to enhance its biological activity:

- A study synthesized a series of thiadiazole derivatives which were evaluated for their anticancer properties. The most potent compound exhibited an IC50 value significantly lower than that of standard treatments .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications to the thiadiazole ring could enhance both antimicrobial and anticancer activities. This highlights the importance of chemical structure in determining biological effectiveness .

Properties

IUPAC Name |

2-(bromomethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-1-3-6-5-2-7-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCSKWURIRXPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698277 | |

| Record name | 2-(Bromomethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-90-0 | |

| Record name | 2-(Bromomethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.